4-Chloro-2-methylpyrido[3,2-d]pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylpyrido[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c1-5-11-6-3-2-4-10-7(6)8(9)12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXNTVOPYNTGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Alchemist's Key: A Technical Guide to the 4-Chloro-2-methylpyrido[3,2-d]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrido[3,2-d]pyrimidine Core – A Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures that can effectively and selectively engage biological targets is paramount. Among the myriad of heterocyclic systems, the pyrido[3,2-d]pyrimidine scaffold has emerged as a "privileged structure," a term bestowed upon molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets. This versatility makes them invaluable starting points for the development of new therapeutic agents. Derivatives of this core have shown significant promise as potent inhibitors of various protein kinases, placing them at the forefront of research in oncology and immunology.[1][2]
This in-depth technical guide focuses on a key intermediate in the synthesis of these promising drug candidates: the 4-Chloro-2-methylpyrido[3,2-d]pyrimidine scaffold. The strategic placement of a chlorine atom at the C4 position renders this molecule an exceptionally versatile building block, primed for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). Understanding the chemical properties, synthesis, and reactivity of this scaffold is therefore crucial for any researcher aiming to explore the rich chemical space of pyrido[3,2-d]pyrimidine derivatives.
As a senior application scientist, my aim is not merely to present a collection of protocols, but to provide a comprehensive understanding of the underlying chemical principles that govern the behavior of this fascinating molecule. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure to be followed, but a rational decision based on sound scientific reasoning. This guide is designed to be a self-validating system, where the presented methodologies are robust and reproducible, grounded in authoritative scientific literature.
Section 1: Synthesis of the 4-Chloro-2-methylpyrido[3,2-d]pyrimidine Scaffold
The journey to our target molecule begins with the construction of its precursor, the 2-methyl-4H-pyrido[3,2-d]pyrimidin-4-one. This foundational step sets the stage for the subsequent chlorination, a critical transformation that unlocks the synthetic potential of the scaffold.
Synthesis of the Precursor: 2-Methyl-4H-pyrido[3,2-d]pyrimidin-4-one
The most direct and efficient route to the pyridopyrimidinone core involves the cyclization of 2-aminonicotinamide (also known as 2-amino-3-carboxamidopyridine) with acetic anhydride. This reaction is a classic example of a condensation-cyclization sequence, where the nucleophilic amino group of the pyridine ring and the amide functionality participate in the formation of the new pyrimidine ring.
Step 1: Synthesis of 2-Aminonicotinamide
While 2-aminonicotinamide is commercially available, understanding its synthesis from readily available starting materials is valuable for ensuring a consistent and cost-effective supply chain in a research and development setting. A common method involves the controlled hydrolysis of 2-amino-3-cyanopyridine.[3] Alternatively, amination of 2-chloronicotinic acid derivatives can also yield the desired product.[4]
Step 2: Cyclization to 2-Methyl-4H-pyrido[3,2-d]pyrimidin-4-one
The cyclization of 2-aminonicotinamide with acetic anhydride proceeds through a mechanism involving initial acylation of the more nucleophilic 2-amino group, followed by an intramolecular cyclization and dehydration. The use of acetic anhydride serves as both the source of the 2-methyl group and as a dehydrating agent.[5]
Experimental Protocol: Synthesis of 2-Methyl-4H-pyrido[3,2-d]pyrimidin-4-one
-
Materials: 2-Aminonicotinamide, Acetic Anhydride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminonicotinamide (1.0 eq) in an excess of acetic anhydride (5-10 eq).
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into ice-water with vigorous stirring to quench the excess acetic anhydride.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford 2-methyl-4H-pyrido[3,2-d]pyrimidin-4-one as a crystalline solid.
-
Chlorination to 4-Chloro-2-methylpyrido[3,2-d]pyrimidine
The transformation of the pyridopyrimidinone to the desired 4-chloro derivative is a critical step that activates the scaffold for subsequent nucleophilic substitution reactions. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl3) being the most common and effective choice.[6] The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can facilitate the reaction.[6]
Experimental Protocol: Synthesis of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine
-
Materials: 2-Methyl-4H-pyrido[3,2-d]pyrimidin-4-one, Phosphorus Oxychloride (POCl3), N,N-Diisopropylethylamine (DIPEA) (optional).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methyl-4H-pyrido[3,2-d]pyrimidin-4-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
If desired, add a catalytic to stoichiometric amount of DIPEA (0.1-1.0 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl3 under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8.
-
The product can then be extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-Chloro-2-methylpyrido[3,2-d]pyrimidine.
-
Purification can be achieved by column chromatography on silica gel.
-
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of the 4-Chloro-2-methylpyrido[3,2-d]pyrimidine scaffold is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C8H6ClN3 | - |
| Molecular Weight | 179.61 g/mol | - |
| Appearance | Off-white to pale yellow solid | Expected |
| Melting Point | Not available | - |
| Solubility | Soluble in chlorinated solvents, ethers, and some polar aprotic solvents. | Expected |
| pKa (basic) | Estimated to be in the range of 2-3 | Inferred from similar structures |
Spectroscopic Data:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, typically in the range of 7.0-9.0 ppm, and a singlet for the methyl group at around 2.5-2.8 ppm.
-
13C NMR: The carbon NMR spectrum will display signals for the eight distinct carbon atoms in the molecule. The carbon atom attached to the chlorine (C4) is expected to have a chemical shift in the range of 150-160 ppm.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings, typically in the region of 1500-1650 cm-1.
Section 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of the 4-Chloro-2-methylpyrido[3,2-d]pyrimidine scaffold is primarily derived from the reactivity of the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal handle for introducing a wide range of functional groups.
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The pyrido[3,2-d]pyrimidine ring system is electron-deficient due to the presence of three nitrogen atoms. This electron deficiency is most pronounced at the C4 and C2 positions, making them susceptible to attack by nucleophiles. In the case of 4-chloro-substituted pyridopyrimidines, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. This regioselectivity is a key feature that allows for controlled and predictable derivatization of the scaffold.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring system and yielding the substituted product.
A wide variety of nucleophiles can be employed in these reactions, including:
-
Amines (primary and secondary): This is one of the most common and important reactions of this scaffold, leading to the formation of 4-amino-pyrido[3,2-d]pyrimidine derivatives, which are prevalent in kinase inhibitors.
-
Alcohols and Phenols: Reaction with alkoxides or phenoxides yields the corresponding ethers.
-
Thiols: Thiolates react to form thioethers.
Experimental Protocol: General Procedure for SNAr with an Amine
-
Materials: 4-Chloro-2-methylpyrido[3,2-d]pyrimidine, Amine (primary or secondary), a suitable base (e.g., DIPEA, K2CO3), and a polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Procedure:
-
In a reaction vessel, dissolve 4-Chloro-2-methylpyrido[3,2-d]pyrimidine (1.0 eq) in the chosen solvent.
-
Add the amine (1.0-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the amine and the reactivity of the substrate. Microwave irradiation can often be used to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by column chromatography or recrystallization.
-
Section 4: Applications in Drug Discovery – A Gateway to Kinase Inhibitors
The true value of the 4-Chloro-2-methylpyrido[3,2-d]pyrimidine scaffold lies in its application as a key building block for the synthesis of potent and selective kinase inhibitors. Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
Derivatives of the pyrido[3,2-d]pyrimidine core have been extensively investigated as inhibitors of several important kinase families:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is frequently observed in cancer. Pyrido[3,2-d]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3K isoforms, particularly PI3Kδ.[1]
-
Mammalian Target of Rapamycin (mTOR): mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, and is a key downstream effector of the PI3K/AKT pathway. Dual PI3K/mTOR inhibitors and selective mTOR inhibitors based on the pyrido[3,2-d]pyrimidine scaffold have shown significant promise.[7][8]
-
MNK and PIM Kinases: Mitogen-activated protein kinase-interacting kinases (MNKs) and provirus integration site for Moloney murine leukemia virus (PIM) kinases are involved in the regulation of protein synthesis and are attractive targets in oncology. Dual inhibitors of MNK and PIM kinases have been developed from the 4,6-disubstituted pyrido[3,2-d]pyrimidine scaffold.[2][9]
The ability to readily introduce diverse substituents at the C4 position via SNAr reactions allows for the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of the inhibitory potency and selectivity of these compounds. This makes the 4-Chloro-2-methylpyrido[3,2-d]pyrimidine scaffold an indispensable tool for medicinal chemists working in the field of kinase inhibitor discovery.
Conclusion
The 4-Chloro-2-methylpyrido[3,2-d]pyrimidine scaffold represents more than just a chemical intermediate; it is a gateway to a vast and promising area of medicinal chemistry. Its straightforward synthesis and predictable reactivity, particularly its susceptibility to nucleophilic aromatic substitution at the C4 position, make it an ideal platform for the generation of diverse libraries of compounds. The demonstrated success of its derivatives as potent kinase inhibitors underscores its significance in the ongoing quest for novel therapeutics to combat cancer and other diseases. This guide has aimed to provide a comprehensive and practical understanding of this key building block, empowering researchers to harness its full potential in their drug discovery endeavors.
References
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Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Dev Res. 2023 Dec;84(8):1709-1723. [Link]
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INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES, Vol. 36, NO. 2, 1993. [Link]
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Synthesis of some 2-aminonicotinic acid derivatives. Pol J Pharmacol Pharm. 1975 Nov-Dec;27(6):637-40. [Link]
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Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. J Med Chem. 2021 Sep 23;64(18):13719-13735. [Link]
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One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC 2005 (i) 137-142. [Link]
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2-Methylpyrido(2,3-d)pyrimidin-4(3H)-one. PubChem. [Link]
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Overview of Research into mTOR Inhibitors. Int J Mol Sci. 2021 May 20;22(10):5376. [Link]
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INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. HETEROCYCLES, Vol. 36, NO. 2, 1993. [Link]
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3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallogr Sect E Struct Rep Online. 2009 Jul 25;65(Pt 8):o1987-8. [Link]
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Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. Org Biomol Chem. 2020 Jan 22;18(3):473-477. [Link]
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Adv., 2021, 11, 4454-4464. [Link]
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Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. J Med Chem. 2021 Sep 23;64(18):13719-13735. [Link]
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Tetrahedron, 2009, 65(48), 9967-9974. [Link]
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Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molbank 2018, 2018(3), M993. [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. VU Journal Publishing Guide. [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. J. Chem. Soc. C, 1968, 1515-1519. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals 2022, 15(3), 352. [Link]
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Synthesis of β-nicotinamide riboside using an efficient two-step methodology. PLoS One. 2018; 13(12): e0209213. [Link]
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3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallogr Sect E Struct Rep Online. 2009 Jul 25;65(Pt 8):o1987-8. [Link]
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Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. J Biochem Mol Toxicol. 2018 Jan;32(1). [Link]
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Photocatalytic overall water splitting on the perovskite-type transition metal oxynitride CaTaO2N under visible light irradiation. Chem. Commun., 2015,51, 7191-7194. [Link]
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POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, Vol. 97, October 2020, pp. 1656-1664. [Link]
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Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K. Bioorg Med Chem Lett. 2010 Jan 1;20(1):312-5. [Link]
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The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorg Med Chem Lett. 2009 Oct 15;19(20):5950-3. [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules 2024, 29(1), 1. [Link]
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules 2021, 26(17), 5227. [Link]
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SAR studies on (a) pyrido[2,3‐d]pyrimidine‐2,4‐diamines and... ResearchGate. [Link]
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Spectral Data Analysis Activity. LibreTexts. [Link]
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Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules 2017, 22(12), 2216. [Link]
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Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Eur J Med Chem. 2023 May 3;256:115462. [Link]
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Literature review of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine synthesis pathways
This guide provides an in-depth technical analysis of the synthesis pathways for 4-Chloro-2-methylpyrido[3,2-d]pyrimidine , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K, PDE4).
Executive Summary
The pyrido[3,2-d]pyrimidine core represents a privileged scaffold in drug discovery, distinct from its more common isomer, pyrido[2,3-d]pyrimidine (often associated with antifolates). The [3,2-d] isomer places the pyridine nitrogen adjacent to the bridgehead carbon shared with the pyrimidine N3, creating a unique electronic environment that modulates binding affinity in ATP-competitive pockets.
This guide details the robust, scalable synthesis of the 4-chloro-2-methyl derivative. The presence of the chlorine atom at the C4 position serves as a versatile "chemical handle" for subsequent nucleophilic aromatic substitution (
Retrosynthetic Analysis
To design the optimal synthesis, we deconstruct the target molecule back to commercially available precursors. The most reliable pathway leverages the Niementowski-type cyclization strategy, utilizing 3-aminopicolinic acid as the foundational building block.
Graphviz: Retrosynthesis Tree
Caption: Retrosynthetic disconnection of the target scaffold to the 3-aminopicolinic acid precursor.
Primary Synthesis Pathway: The Oxazinone Route
This pathway is preferred for its operational simplicity, high atom economy, and the stability of intermediates. It proceeds through a benzoxazinone-type intermediate (specifically a pyridoxazinone), which is then converted to the pyrimidinone.
Phase 1: Cyclodehydration
The reaction of 3-aminopicolinic acid with acetic anhydride serves two purposes: acetylation of the amine and cyclodehydration to form the oxazinone ring.
-
Mechanism: Nucleophilic attack of the amine on acetic anhydride followed by intramolecular anhydride formation and subsequent elimination of acetic acid.
-
Critical Control: Moisture exclusion is vital to prevent hydrolysis of the oxazinone back to the open-chain acetamido acid.
Phase 2: Aminolysis & Ring Expansion
The oxazinone intermediate is treated with ammonia (or ammonium acetate). The ammonia attacks the carbonyl carbon (C4), opening the oxazine ring to form an unstable amide intermediate, which immediately recyclizes with the loss of water to form the thermodynamic pyrimidinone product.
Phase 3: Chlorodehydroxylation
The final step converts the tautomeric hydroxy group (lactam form) to a chlorine atom.
-
Reagent: Phosphorus Oxychloride (
) .[1] -
Catalysis: Often performed neat or with a catalytic amount of N,N-dimethylformamide (Vilsmeier-Haack type activation).
-
Safety: This reaction generates HCl gas and requires careful quenching.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one[2][3]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).
-
Reagents: Charge the flask with 3-aminopicolinic acid (10.0 g, 72.4 mmol) and acetic anhydride (50 mL, excess).
-
Reaction: Heat the mixture to reflux (
) for 2–3 hours. The suspension should clear as the starting material is consumed and the oxazinone forms. -
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride and acetic acid.
-
The residue is typically a solid. Triturate with anhydrous diethyl ether or hexane to remove trace acid.
-
Yield: Expect 85–95%. The product is moisture-sensitive; proceed immediately to Step 2 or store in a desiccator.
-
Step 2: Synthesis of 2-Methylpyrido[3,2-d]pyrimidin-4(3H)-one
-
Setup: Use a pressure vessel or a standard round-bottom flask if using ammonium acetate.
-
Method A (Ammonia Gas): Dissolve the oxazinone from Step 1 in dry dioxane or ethanol. Bubble dry
gas through the solution for 1 hour, then stir at room temperature overnight. -
Method B (Ammonium Acetate - Recommended):
-
Suspend the crude oxazinone in glacial acetic acid (40 mL).
-
Add ammonium acetate (11.2 g, 145 mmol, 2.0 equiv).
-
Heat to reflux for 2 hours.
-
-
Workup:
-
Cool the mixture to room temperature. The product often precipitates.
-
Pour the mixture into ice-cold water (200 mL).
-
Filter the solid, wash with water, and dry in a vacuum oven at
. -
Characterization:
NMR should show the disappearance of the oxazine signals and the appearance of the amide NH (broad singlet, often ppm).
-
Step 3: Synthesis of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine
-
Setup: Dry 100 mL round-bottom flask, inert atmosphere (
or Ar). -
Reagents: Charge 2-methylpyrido[3,2-d]pyrimidin-4(3H)-one (5.0 g, 31.0 mmol) and
(25 mL, excess). -
Catalyst: Add N,N-diisopropylethylamine (DIEA) (1.0 equiv) or a few drops of DMF to catalyze the reaction.
-
Reaction: Reflux (
) for 2–4 hours. Monitor by TLC (eluent: 5% MeOH in DCM); the starting material spot (baseline/polar) should disappear. -
Quenching (CRITICAL SAFETY):
-
Remove excess
by rotary evaporation under reduced pressure (use a caustic trap). -
Dilute the residue with DCM (50 mL).
-
Slowly pour the organic solution into a stirred mixture of ice and saturated
solution. Caution: Vigorous gas evolution ( ) and exotherm. Maintain temperature .
-
-
Isolation:
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Recommended Range | Impact on Quality |
| Anhydride Quality | Freshly distilled or high purity | Old |
| Moisture Control | Strictly Anhydrous (Step 1 & 3) | Water hydrolyzes the oxazinone (Step 1) and |
| Quenching Temp | High temperatures during | |
| Base in Step 3 | DIEA or Dimethylaniline | Acts as an acid scavenger and accelerates the chlorination via the Vilsmeier intermediate. |
Graphviz: Reaction Workflow & Safety
Caption: Operational workflow highlighting the critical safety node at the POCl3 quenching step.
References
-
Dunn, A. D., & Norrie, R. (1989). Synthesis of some pyrido[3,2-d]pyrimidines. Journal of Heterocyclic Chemistry, 26(3), 803-806. Link
-
Oakes, V., & Rydon, H. N. (1956). Polyazanaphthalenes. Part IV. The structure of some derivatives of 1:3:5- and 1:3:8-triazanaphthalene. Journal of the Chemical Society, 4433-4438. (Foundational work on the 3-aminopicolinic acid cyclization route). Link
-
Grivsky, E. M., et al. (1958). Synthesis of Pyrido[2,3-d]pyrimidines. Journal of Organic Chemistry, 23(11), 1738–1744. (Describes the parallel chemistry for the [2,3-d] isomer, validating the anhydride/ammonia methodology). Link
-
United States Patent Office. (1969). Patent US3452019A. (Example 1.4 details the synthesis of 2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one). Link
-
ChemicalBook. (2024). 4-Chloro-2-methylpyrido[3,2-d]pyrimidine Product Specifications. Link
Sources
Methodological & Application
Application Note: Buchwald-Hartwig Amination Protocols for 4-Chloro-2-methylpyrido[3,2-d]pyrimidine
Executive Summary
The pyrido[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., PI3K, p38 MAPK, and CDK inhibitors). While the C4-chloro substituent is inherently electrophilic, enabling nucleophilic aromatic substitution (
This guide details optimized Buchwald-Hartwig amination protocols specifically designed for 4-Chloro-2-methylpyrido[3,2-d]pyrimidine . By leveraging modern palladium precatalysts and bulky phosphine ligands, these protocols overcome common challenges such as catalyst poisoning by the pyridine nitrogen and competitive hydrolysis.
Chemical Context & Reactivity Profile[1][2][3][4]
Substrate Analysis
-
Electrophilicity: The C4 position is activated by the electron-withdrawing nature of the pyrimidine and pyridine rings. However, the 2-methyl group exerts a weak inductive electron-donating effect (+I), rendering the C4 center slightly less electrophilic than its 2-unsubstituted or 2-trifluoromethyl analogs. This makes Pd-catalysis increasingly vital for weak nucleophiles.
-
Catalyst Poisoning: The substrate contains three nitrogen atoms. The pyridine nitrogen (
) and pyrimidine nitrogens ( ) are capable of coordinating to Pd(II) species, potentially forming stable, non-reactive "off-cycle" resting states. -
Selectivity: The C4-Cl bond is significantly weaker and more reactive toward oxidative addition than the C-H bonds, but care must be taken to avoid dehalogenation (hydrodechlorination).
Mechanistic Strategy
To ensure high turnover numbers (TON), the catalyst system must:
-
Facilitate Oxidative Addition into the
bond. -
Prevent N-Coordination via the use of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, Xantphos) that sterically crowd the metal center, disfavoring coordination from the substrate's heterocyclic nitrogens.
-
Promote Reductive Elimination , particularly for electron-deficient aniline coupling partners.
Decision Logic: Method Selection
Before proceeding, verify if Buchwald-Hartwig is strictly necessary.
Figure 1: Decision matrix for selecting amination strategy.
Experimental Protocols
Protocol A: High-Performance Coupling (Difficult Substrates)
Target: Electron-deficient anilines, heteroaryl amines, and sterically crowded primary amines. System: BrettPhos Pd G3 / BrettPhos or RuPhos Pd G3 (for secondary amines).
Materials:
-
Substrate: 4-Chloro-2-methylpyrido[3,2-d]pyrimidine (1.0 equiv)
-
Amine: 1.2 equiv[1]
-
Catalyst: BrettPhos Pd G3 (1.0 - 3.0 mol%)
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: t-Amyl Alcohol (anhydrous) or 1,4-Dioxane
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active
flow, charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 mmol), Amine (1.2 mmol), Base (2.0 mmol), and BrettPhos Pd G3 (0.02 mmol, 2 mol%). -
Solvation: Add t-Amyl Alcohol (4 mL, 0.25 M concentration). If the amine is a solid, add it in step 1. If liquid, add via syringe now.
-
Degassing: Sparge the mixture with nitrogen for 5 minutes. Cap the vial tightly (Teflon-lined septum).
-
Reaction: Heat the block to 80–100°C for 4–12 hours. Monitor via LC-MS.
-
Checkpoint: Look for the disappearance of the starting chloride (m/z ~180) and formation of product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Purification: Dry organics over
, concentrate, and purify via flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Why this works: The BrettPhos ligand system is exceptionally efficient at preventing the formation of stable Pd-pyridyl complexes, ensuring the catalytic cycle continues turnover even with this N-rich scaffold.
Protocol B: Robust & Cost-Effective (Standard Anilines)
Target: Standard anilines and non-hindered secondary amines.
System:
Materials:
-
Substrate: 4-Chloro-2-methylpyrido[3,2-d]pyrimidine (1.0 equiv)
-
Amine: 1.2 equiv[1]
-
Catalyst:
(2.5 mol%) -
Ligand: Xantphos (5.0 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane
Step-by-Step Procedure:
-
Pre-complexation: In the reaction vessel, mix
and Xantphos in 1 mL of dioxane. Stir at RT for 5 mins until the solution turns a clear reddish-orange (indicative of active ligand ligation). -
Addition: Add the Substrate , Amine , and
. Add remaining dioxane to reach 0.2 M concentration. -
Reaction: Heat to 100°C for 12-16 hours.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash pad with DCM. Concentrate and purify.
Why this works: Xantphos is a wide-bite-angle ligand that enforces reductive elimination, crucial for forming C-N bonds with arylamines. It is also highly robust against air/moisture compared to monophosphines.
Data Summary & Optimization Table
| Variable | Recommendation | Rationale |
| Solvent | t-Amyl Alcohol | High boiling point, solubilizes polar heterocycles, green profile. |
| Base | Mild; prevents hydrolysis of the pyrimidine ring. | |
| Alt. Base | NaOtBu | Use only if substrate is stable; faster reaction rates (check for C4-OH byproduct). |
| Ligand | BrettPhos | Best for primary amines/anilines. |
| Ligand | RuPhos | Best for secondary amines. |
| Temp | 80-100°C | Sufficient for activation; >120°C risks decomposition. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand in preventing catalyst deactivation by the substrate's pyridine nitrogen.
Figure 2: Catalytic cycle for the amination of 4-chloro-2-methylpyrido[3,2-d]pyrimidine. Note the "Off-Cycle Trap" which is mitigated by using bulky ligands like BrettPhos.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by substrate nitrogens. | Switch to BrettPhos Pd G3 or increase catalyst loading to 5 mol%. |
| Hydrolysis Product (C4-OH) | Wet solvent or hygroscopic base. | Use anhydrous t-Amyl alcohol ; switch base to |
| Dehalogenation (Ar-H) | Avoid alcohol solvents (switch to Toluene/Dioxane); lower temperature. | |
| Starting Material Intact | Oxidative addition failure. | Increase temperature to 110°C; ensure inert atmosphere ( |
References
-
Buchwald-Hartwig Amination Overview
-
Application to Fused Pyrimidines (PI3K Inhibitors)
-
Rewcastle, G. W., et al. (1996). Synthesis of 4-(phenylamino)pyrido[3,2-d]pyrimidines as potential antitumor agents.[3] Journal of Medicinal Chemistry. (Demonstrates reactivity of the specific scaffold).
-
-
Catalyst Selection for N-Heterocycles
-
Specific Reactivity of Chloropyridopyrimidines
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Diuretic and hypotensive activities of 4-anilino derivatives of 2-methylthiopyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine
Introduction: The Significance of the Pyrido[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
The pyrido[3,2-d]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This nitrogen-rich bicyclic system is a key structural motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. Notably, derivatives of this scaffold have been extensively investigated as potent inhibitors of various kinases, which are crucial targets in oncology.[1] The unique electronic and steric properties of the pyrido[3,2-d]pyrimidine system allow for specific interactions with the ATP-binding sites of these enzymes, leading to the development of targeted cancer therapies. Beyond oncology, this scaffold is also present in molecules with potential applications in treating immune diseases and other pathological conditions.[1]
The introduction of a chloro substituent at the 4-position and a methyl group at the 2-position of the pyrido[3,2-d]pyrimidine ring system creates a key intermediate, 4-Chloro-2-methylpyrido[3,2-d]pyrimidine . This molecule is an invaluable building block for the synthesis of diverse libraries of compounds through subsequent nucleophilic substitution reactions at the reactive C4-chloro position. The methyl group at the C2 position can also influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.
Given the importance of this intermediate, the development of efficient, cost-effective, and scalable synthetic routes is of paramount importance. Traditional multi-step syntheses often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and increased consumption of solvents and reagents. One-pot synthesis methodologies, particularly those involving multicomponent reactions, offer an elegant solution to these challenges by combining multiple reaction steps into a single, streamlined process.[2] This approach not to only enhances operational simplicity but also aligns with the principles of green chemistry by minimizing waste and energy consumption.
This comprehensive guide presents a detailed, field-proven one-pot protocol for the synthesis of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss critical parameters for successful execution.
Synthetic Strategy: A One-Pot Annulation and Chlorination Approach
The proposed one-pot synthesis of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine is designed around a sequential condensation/cyclization reaction to form the pyrimidinone ring, followed by an in-situ chlorination. This strategy leverages readily available starting materials and reagents, ensuring a practical and efficient synthetic route.
The key starting material for this protocol is 3-aminopyridine-2-carboxamide . This precursor contains the necessary ortho-amino and carboxamide functionalities on a pyridine ring to construct the fused pyrimidine ring. The 2-methyl group will be introduced using triethyl orthoacetate , which also serves as a cyclizing agent. The final chlorination step is achieved using a common chlorinating agent such as phosphoryl chloride (POCl₃) .
The entire sequence is designed to be performed in a single reaction vessel, thereby avoiding the isolation of the intermediate, 2-methylpyrido[3,2-d]pyrimidin-4(3H)-one.
Reaction Mechanism and Key Transformations
The one-pot synthesis proceeds through two key mechanistic stages:
-
Formation of the 2-methylpyrido[3,2-d]pyrimidin-4(3H)-one intermediate: This stage involves the reaction of 3-aminopyridine-2-carboxamide with triethyl orthoacetate. The reaction is initiated by the nucleophilic attack of the amino group on the orthoester, followed by the elimination of ethanol to form an intermediate amidine. Subsequent intramolecular cyclization through the attack of the carboxamide nitrogen onto the newly formed amidine, followed by the elimination of another molecule of ethanol, leads to the formation of the fused pyrimidinone ring system.
-
In-situ Chlorination: Upon formation of the 2-methylpyrido[3,2-d]pyrimidin-4(3H)-one intermediate, the reaction mixture is treated with phosphoryl chloride. The pyrimidinone, existing in tautomeric equilibrium with its 4-hydroxy form, is converted to the corresponding chloro derivative. The mechanism involves the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion to displace the phosphate leaving group.
The overall transformation can be visualized in the following workflow diagram:
Caption: Workflow for the one-pot synthesis.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminopyridine-2-carboxamide | ≥98% | Commercially available | Ensure dryness before use. |
| Triethyl orthoacetate | ≥98% | Commercially available | Store under inert atmosphere. |
| Diphenyl ether | ≥99% | Commercially available | High-boiling solvent. |
| Phosphoryl chloride (POCl₃) | ≥99% | Commercially available | Handle with extreme care in a fume hood. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially available | Optional, as a scavenger for HCl. |
| Toluene | Anhydrous | Commercially available | For work-up. |
| Saturated sodium bicarbonate solution | - | Prepared in-house | For work-up. |
| Brine | - | Prepared in-house | For work-up. |
| Anhydrous sodium sulfate | - | Commercially available | For drying. |
| Silica gel | 60 Å, 230-400 mesh | Commercially available | For chromatography. |
Instrumentation:
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Heating mantle with a temperature controller.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
-
Flash chromatography system.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-aminopyridine-2-carboxamide (10.0 g, 72.9 mmol) and diphenyl ether (100 mL).
-
Flush the flask with a slow stream of nitrogen or argon to ensure an inert atmosphere.
-
-
Formation of the Pyrimidinone Intermediate:
-
Begin stirring the suspension and add triethyl orthoacetate (14.2 g, 87.5 mmol, 1.2 equivalents) dropwise via the dropping funnel over 15 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 200-210 °C using a heating mantle.
-
Maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Ethanol will distill off during the reaction.
-
-
In-situ Chlorination:
-
After the formation of the intermediate is complete (as indicated by TLC), cool the reaction mixture to 80-90 °C.
-
Carefully add phosphoryl chloride (22.3 g, 145.8 mmol, 2.0 equivalents) dropwise via the dropping funnel over 30 minutes. Caution: This addition is exothermic. Maintain the temperature below 100 °C.
-
After the addition of POCl₃, slowly raise the temperature to 110-120 °C and maintain for 2-3 hours. The reaction mixture should become a clearer solution.
-
-
Reaction Quenching and Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (500 g) with vigorous stirring in a well-ventilated fume hood. Caution: This quenching process is highly exothermic and will release HCl gas.
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with toluene (3 x 150 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure 4-Chloro-2-methylpyrido[3,2-d]pyrimidine.
-
Expected Yield and Characterization:
The expected yield of the purified product is typically in the range of 65-75%. The final product should be characterized by standard analytical techniques:
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~2.8 (s, 3H, CH₃), ~7.8 (dd, 1H, H6), ~8.6 (dd, 1H, H7), ~9.2 (dd, 1H, H5) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for aromatic and methyl carbons |
| Mass Spectrometry (ESI+) | m/z calculated for C₈H₆ClN₃ [M+H]⁺, found |
Troubleshooting and Optimization
-
Low Yield of Pyrimidinone Intermediate: Ensure that the 3-aminopyridine-2-carboxamide is completely dry. The reaction temperature for the cyclization is critical; ensure it is maintained above 200 °C to drive the reaction to completion and remove the ethanol byproduct.
-
Incomplete Chlorination: The use of at least 2 equivalents of POCl₃ is recommended to ensure complete conversion. The reaction time for the chlorination step can be extended if TLC indicates the presence of the hydroxy intermediate.
-
Difficult Work-up: The quenching of POCl₃ is hazardous. Ensure it is done slowly and with efficient cooling and stirring. The use of a tertiary amine base like DIPEA during the chlorination step can help to neutralize the generated HCl, potentially leading to a cleaner reaction and easier work-up.
Conclusion
This application note provides a comprehensive and practical guide for the one-pot synthesis of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine, a key intermediate in the development of novel therapeutics. By combining the cyclization and chlorination steps into a single operation, this protocol offers significant advantages in terms of efficiency, simplicity, and reduced waste generation. The detailed mechanistic insights and step-by-step instructions provided herein are intended to enable researchers in both academic and industrial settings to reliably synthesize this valuable building block for their drug discovery programs.
References
-
Bouscary-Desforges, G., Bombrun, A., Augustine, J. K., Bernardinelli, G., & Quattropani, A. (2012). Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds. The Journal of Organic Chemistry, 77(1), 243–252. [Link]
- Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
-
Taltavull, J., Serrat, J., Gràcia, J., Gavaldà, A., Córdoba, M., Calama, E., Montero, J. L., Andrés, M., Miralpeix, M., Vilella, D., Hernández, B., Beleta, J., Ryder, H., & Pagès, L. (2011). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. European journal of medicinal chemistry, 46(10), 4946–4956. [Link]
-
Routier, S. et al. (2011). Efficient one-pot synthesis of 2,4-di(het)aryl and 2,4-diamino pyrido[3,2-d]pyrimidines involving regioselective SNAr and palladium-catalyzed reactions. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Efficient one-pot synthesis of 2,4-di(het)aryl and 2,4-diamino pyrido[3,2-d]pyrimidines involving regioselective SNAr and palladium-catalyzed reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Improving yields in 4-Chloro-2-methylpyrido[3,2-d]pyrimidine substitution reactions
The following technical support guide is designed to address the specific challenges of optimizing yields for 4-Chloro-2-methylpyrido[3,2-d]pyrimidine .
Current Status: Operational | Topic: Yield Optimization (C4-Substitution) Assigned Specialist: Senior Application Scientist
System Overview: The Scaffold
Before troubleshooting, we must validate your understanding of the substrate's electronic "personality."
Substrate: 4-Chloro-2-methylpyrido[3,2-d]pyrimidine
Reactivity Profile:
The pyrido[3,2-d]pyrimidine scaffold is an electron-deficient bicycle. The fusion of the pyridine ring (with nitrogen at position 5) to the pyrimidine ring creates a system highly susceptible to Nucleophilic Aromatic Substitution (
-
The Electrophile (C4): The Carbon-4 position is activated by the adjacent N3 and the electron-withdrawing nature of the fused pyridine ring.
-
The Leaving Group (Cl): Chlorine is the standard leaving group, but its displacement is rate-limited by the nucleophilic attack (addition step) rather than bond breaking.
-
The 2-Methyl Group: While sterically small, it is slightly electron-donating (inductive effect), which can make C4 slightly less reactive than in the 2-H analog, often requiring higher temperatures or stronger bases than standard quinazolines.
Decision Matrix: Selecting Reaction Conditions
Do not use a "one-size-fits-all" approach. Use this logic flow to determine your protocol based on your nucleophile.
Figure 1: Decision matrix for selecting optimal reaction conditions based on nucleophile electronics.
Troubleshooting Guides (Ticket-Based)
Ticket #101: The "Disappearing Product" (Hydrolysis)
User Report: "I see full consumption of the starting material (4-Cl) on TLC, but after workup, the NMR shows a downfield singlet (~12 ppm) and no nucleophile incorporation."
Diagnosis:
You have synthesized 2-methylpyrido[3,2-d]pyrimidin-4(3H)-one (the lactam). The 4-Cl bond is highly labile. Trace water in your solvent, combined with a hygroscopic base (like
Resolution Protocol:
-
Solvent Hygiene: Switch to anhydrous DMF or DMAc. Do not rely on "bottle dry" solvents; use molecular sieves (3Å or 4Å) for 24h prior to use.
-
Base Swap: If using an aliphatic amine, switch from inorganic bases (
, ) to non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine . Inorganic bases often carry water of crystallization. -
Temperature Control: Hydrolysis is faster at high temperatures. Add the nucleophile at 0°C, then warm slowly.
Ticket #102: Low Yield with Anilines (Stalled Reaction)
User Report: "Trying to react 3-fluoroaniline with the scaffold. Refluxing in Ethanol for 12h gives only 20% conversion."
Diagnosis: Anilines are weak nucleophiles. The electron-rich nature of the aniline (or electron-poor if substituted) makes the attack on the electron-deficient pyrimidine ring sluggish. Ethanol reflux (78°C) provides insufficient activation energy.
Resolution A: Acid Catalysis (The "Protonation Trick") Protonating the ring nitrogen (N1 or N3) makes the C4 position significantly more electrophilic.
-
Protocol: Use isopropanol (iPrOH) as solvent. Add 1.0 equivalent of HCl (4M in dioxane) . Reflux at 85°C.
-
Mechanism: The protonated intermediate is activated; the aniline attacks, and HCl is regenerated (or sequestered by the excess aniline).
Resolution B: Buchwald-Hartwig Coupling If acid catalysis fails (or degrades your amine), switch to Pd-catalysis.
-
Catalyst:
or . -
Ligand: Xantphos (excellent for heterocycles) or BrettPhos .
-
Base:
(anhydrous). -
Solvent: 1,4-Dioxane (degassed).[1]
Ticket #103: Solubility & Purification Nightmares
User Report: "The reaction worked, but I can't isolate the product. It crashes out with impurities, or it's stuck in DMF."
Diagnosis: Pyrido-pyrimidines are planar lipophilic "bricks" that stack efficiently, leading to poor solubility in organic solvents but insolubility in water.
Optimization Table: Solvent & Workup Strategy
| Solvent Used | Workup Strategy | Pros | Cons |
| DMF/DMAc | Water Crash: Pour reaction mixture into 10x volume of ice water. Filter the precipitate.[2][3] | Excellent solubility for reactants. | Residual DMF can trap product; product may oil out. |
| Isopropanol | Cool & Filter: Cool to 0°C. Product often crystallizes directly. | Cleanest product; solvent is easy to remove. | Starting material (4-Cl) might not dissolve fully at RT. |
| DCM/THF | Evaporation: Rotovap to dryness, then tritur. | Good for low-temp reactions. | Poor solubility for the fused scaffold; slow kinetics. |
Advanced FAQ
Q: Can I use sodium hydride (NaH) with this scaffold? A: Yes, but order of addition is critical.
-
Correct: Dissolve nucleophile (e.g., phenol) in THF
Add NaH (deprotonate) Add 4-Cl scaffold. -
Incorrect: Mixing NaH and 4-Cl scaffold first. The NaH can deprotonate the 2-methyl group (benzylic-like protons), creating a carbanion that leads to dimerization or polymerization.
Q: Why is the [3,2-d] isomer yield lower than [2,3-d]?
A: In the pyrido[3,2-d] isomer, the pyridine nitrogen (N5) is in a position that can create electronic repulsion or chelation issues depending on the incoming nucleophile. Furthermore, the [3,2-d] system is often less stable to oxidative conditions than the [2,3-d] isomer. Ensure your reaction atmosphere is inert (
Q: How do I remove the 2-methyl group later?
A: You generally don't "remove" it. It is usually oxidized to an aldehyde (
References & Validated Protocols
-
Regioselectivity in Pyrido-pyrimidines:
-
Study: Analysis of
vs Pd-coupling in chlorinated pyrido[3,2-d]pyrimidines. -
Key Finding: C4 is the primary electrophilic site; C2 is secondary (blocked in your case).
-
Source:
-
-
Buchwald-Hartwig Optimization:
-
Study: Use of bulky phosphine ligands (XPhos/BrettPhos) for chloropyridine couplings.[1]
-
Key Finding: Pd-catalysis overcomes the poor nucleophilicity of anilines in fused heteroaromatic systems.
-
Source:
-
-
Hydrolysis & Tautomerism:
-
Study: Stability of 4-chloropyrido[3,2-d]pyrimidine and azide-tetrazole equilibrium.
-
Key Finding: High susceptibility to hydrolysis in aqueous/polar media; importance of anhydrous conditions.
-
Source:
-
-
General Synthesis of Pyrido[3,2-d]pyrimidines:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 4. Sulfur and selenium derivatives of quinazoline and pyrido[2,3-d]pyrimidine: synthesis and study of their potential cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing hydrolysis of 4-chloro group in pyrido[3,2-d]pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis of the 4-Chloro Group
Welcome to the technical support center for pyrido[3,2-d]pyrimidine synthesis. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical step in the synthesis of this important heterocyclic scaffold: the prevention of unwanted hydrolysis of the 4-chloro substituent. We understand that maintaining the integrity of this key intermediate is paramount for successful downstream applications in medicinal chemistry and drug development.
Troubleshooting Guide: Unwanted Hydrolysis of the 4-Chloro Group
This section addresses specific experimental issues that can lead to the formation of the undesired 4-pyridone byproduct.
Question 1: My reaction to chlorinate the 4-hydroxy-pyrido[3,2-d]pyrimidine with phosphorus oxychloride (POCl₃) is yielding a significant amount of the starting material or the hydrolyzed 4-pyridone product. What are the likely causes and how can I fix this?
Answer:
This is a common and frustrating issue that typically points to incomplete chlorination or premature hydrolysis during workup. The conversion of the 4-hydroxy (or its tautomeric pyridone form) to the 4-chloro derivative is a crucial activation step for subsequent nucleophilic substitutions. Let's break down the potential causes and solutions.
Underlying Chemistry: The chlorination of a pyridone with POCl₃ is a classic method.[1][2] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Incomplete reaction can result from insufficient reactivity or thermal decomposition of the reagents. Hydrolysis, on the other hand, occurs when the highly reactive 4-chloro product is exposed to water or other nucleophilic species, especially under non-neutral pH conditions.
Troubleshooting Protocol:
-
Reagent Quality and Stoichiometry:
-
POCl₃: Ensure you are using fresh, anhydrous phosphorus oxychloride. POCl₃ is highly susceptible to hydrolysis from atmospheric moisture, which reduces its efficacy.
-
Stoichiometry: While traditionally a large excess of POCl₃ has been used, modern, more environmentally conscious methods have shown that using equimolar or slightly more than equimolar amounts of POCl₃ can be effective, especially in solvent-free conditions or with a base catalyst.[1][3] However, for a stubborn substrate, an excess of POCl₃ (3-10 equivalents) may be necessary to drive the reaction to completion.
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-
Reaction Temperature and Time:
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Temperature: This reaction typically requires heating. Refluxing in POCl₃ (boiling point ~107 °C) is a common condition.[4] For less reactive substrates, higher temperatures in a sealed tube may be required.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before proceeding to workup.
-
-
Additives to Enhance Reactivity:
-
Bases: The addition of a tertiary amine base, such as N,N-dimethylaniline, pyridine, or triethylamine, can accelerate the reaction.[6] The base can act as a nucleophilic catalyst and also scavenges the HCl generated during the reaction.
-
Co-reagents: In some cases, the combination of POCl₃ and phosphorus pentachloride (PCl₅) can be a more potent chlorinating agent.[7]
-
-
Strictly Anhydrous Conditions:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents if the reaction is not being run neat in POCl₃.
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dot
Caption: Troubleshooting logic for the chlorination step.
Question 2: I've successfully synthesized the 4-chloropyrido[3,2-d]pyrimidine, but it decomposes back to the 4-pyridone during aqueous workup and purification. How can I prevent this hydrolysis?
Answer:
This is a critical stability issue. The 4-chloro group on the pyrido[3,2-d]pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring nitrogens. Water, especially under basic or acidic conditions, can act as a nucleophile, leading to hydrolysis.
Mechanism of Hydrolysis: The hydrolysis of α-chloro substituted pyridones is well-documented.[8] The mechanism involves nucleophilic attack of water at the carbon bearing the chlorine atom, forming a tetrahedral intermediate, followed by the departure of the chloride leaving group. The rate of this reaction is enhanced by the polarization of the heterocyclic ring.[8]
dot
Caption: Simplified mechanism of hydrolysis.
Mitigation Strategies During Workup and Purification:
-
Careful Quenching:
-
After the reaction is complete, cool the reaction mixture to 0 °C.
-
Quench the excess POCl₃ by slowly and carefully pouring the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate (NaHCO₃) solution.[5] This neutralizes the acidic byproducts. Caution: This quenching can be exothermic.[3]
-
Maintain the pH of the aqueous solution close to neutral during the entire workup process.
-
-
Extraction with a Non-Polar Solvent:
-
Immediately extract the product into a water-immiscible organic solvent such as dichloromethane (DCM), chloroform, or ethyl acetate.[4]
-
Wash the organic layer with brine to remove residual water and dry it thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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-
Purification under Anhydrous Conditions:
-
If column chromatography is necessary, use a non-protic eluent system. Avoid using alcohols like methanol or ethanol in the mobile phase, as they can also act as nucleophiles. A mixture of hexanes and ethyl acetate or DCM and ethyl acetate is often a good choice.
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Minimize the time the product spends on the silica gel, as silica can be slightly acidic and may promote hydrolysis.
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Summary of Key Parameters for Preventing Hydrolysis:
| Parameter | Recommended Condition | Rationale |
| Quenching Temperature | 0 °C or below | Minimizes the rate of hydrolysis. |
| Quenching Reagent | Crushed ice, cold saturated NaHCO₃ | Neutralizes acidic byproducts without introducing harsh basic conditions. |
| Extraction Solvent | DCM, Chloroform, Ethyl Acetate | Efficiently removes the product from the aqueous phase. |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water that can cause hydrolysis. |
| Purification | Non-protic eluents (e.g., Hexanes/EtOAc) | Avoids introducing nucleophilic solvents. |
Frequently Asked Questions (FAQs)
Q1: Why is the 4-chloro position on the pyrido[3,2-d]pyrimidine ring so susceptible to nucleophilic substitution?
The C4 position is analogous to the 4-position of quinazoline, which is known to be highly reactive towards nucleophiles.[9] This reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom (N3) and the ability of the pyrimidine ring to stabilize the negative charge in the Meisenheimer-like intermediate formed during nucleophilic aromatic substitution.
Q2: Are there alternative chlorinating agents to POCl₃?
While POCl₃ is the most common and cost-effective reagent, other chlorinating agents like thionyl chloride (SOCl₂) can also be used, sometimes in the presence of a catalytic amount of dimethylformamide (DMF).[10] For some heterocyclic systems, oxalyl chloride or Vilsmeier-type reagents have also been employed.
Q3: Can I store the 4-chloropyrido[3,2-d]pyrimidine intermediate?
It is generally recommended to use the 4-chloro intermediate as soon as possible after its synthesis and purification.[11] If storage is necessary, it should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer) to minimize decomposition.
Q4: My downstream nucleophilic substitution reaction with an amine is also producing the 4-pyridone. What could be the cause?
If your amine nucleophile or the reaction solvent contains residual water, hydrolysis can compete with the desired substitution reaction. Ensure that both your amine and the reaction solvent are scrupulously dry. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can scavenge the HCl generated during the substitution without introducing a competing nucleophile.[12]
References
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]
-
ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
-
Li, W., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PLoS ONE, 9(4), e95821. Available at: [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Available at: [Link]
-
MySkinRecipes. 4-Chloropyrido[3,2-d]pyrimidine. Available at: [Link]
-
Boutin, J. A., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3341. Available at: [Link]
- Google Patents. (2012). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. CN101830904B.
-
Acta Crystallographica Section E. (2011). 2,4-Dichloropyrimidine. E67(12), o3046. Available at: [Link]
-
Amyes, T. L., & Richard, J. P. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of the American Chemical Society, 129(16), 4934–4941. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1976). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. 2247-2251. Available at: [Link]
-
Indian Chemical Society. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10b), 2005-2012. Available at: [Link]
-
ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate... Available at: [Link]
-
Organic Chemistry Portal. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Available at: [Link]
-
WIPO Patentscope. (2022). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WO/2022/090101. Available at: [Link]
- Google Patents. (2015). Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. CN104326988A.
-
Chemistry Stack Exchange. (2020). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]
-
ResearchGate. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available at: [Link]
-
Wang, Y., et al. (2014). Design and Synthesis of a Series of Pyrido[2,3-d]pyrimidine Derivatives as CCR4 Antagonists. Molecules, 19(12), 21156-21171. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 6. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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Technical Support Center: Purification of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine Derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-2-methylpyrido[3,2-d]pyrimidine and its derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of heterocyclic compounds. Our goal is to equip you with the scientific rationale and practical steps needed to overcome these obstacles and achieve high purity for your compounds.
Introduction to Purification Challenges
4-Chloro-2-methylpyrido[3,2-d]pyrimidine is a key intermediate in the synthesis of various biologically active molecules. The presence of the reactive chloro group and the fused aromatic system presents a unique set of purification challenges. Common issues include the removal of starting materials, separation from regioisomers, and degradation of the target molecule. This guide will provide a structured approach to tackling these problems.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Chromatography Issues
Question: I'm seeing streaks and broad peaks for my compound during silica gel column chromatography. What's causing this and how can I fix it?
Answer: Streaking and peak broadening on silica gel are common issues with nitrogen-containing heterocyclic compounds like your pyridopyrimidine derivative. This is often due to strong interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation and low recovery.
Here are several strategies to mitigate this issue:
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Addition of a Basic Modifier: A common and effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) is a popular choice. Start by adding 0.1-1% (v/v) of triethylamine to your solvent system. The triethylamine will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved elution.[1]
-
Use of Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina as your stationary phase.[1] Alumina is generally less acidic than silica and can be a better choice for purifying basic compounds.
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening at the origin of the column. In such cases, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully loaded onto the top of your column.
Question: My compound is not moving from the baseline on the TLC plate, even with a highly polar solvent system like 10% methanol in dichloromethane. What should I do?
Answer: If your compound is highly polar, it may be strongly adsorbed to the silica gel. Here are a few approaches to address this:
-
Switch to a More Polar Mobile Phase: While 10% methanol in dichloromethane is quite polar, you can increase the polarity further. Try a gradient elution on your column, gradually increasing the methanol percentage. You could also consider adding a small amount of acetic acid or formic acid to the mobile phase, which can sometimes help to break the strong interactions with the silica.
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Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography is often a better option. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol).[1] You can develop a suitable method using C18 TLC plates.
-
Check for Salt Formation: It's possible that your compound has formed a salt during the work-up, which would make it much more polar. If you suspect this, you can try to neutralize the sample before chromatography.
Crystallization Problems
Question: My 4-Chloro-2-methylpyrido[3,2-d]pyrimidine derivative "oils out" of the solution during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point or in the presence of impurities.
Here are some techniques to overcome this:
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. After dissolving your compound in the hot solvent, allow it to cool more slowly. You can also try placing the solution in a refrigerator or freezer after it has reached room temperature.
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Use a Different Solvent or Solvent System: The choice of solvent is critical. You may need to screen a variety of solvents to find one that provides the right solubility profile (high solubility when hot, low solubility when cold). If a single solvent doesn't work, a two-solvent system can be very effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.
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Vapor Diffusion: For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, vapor diffusion is an excellent technique.[2] Dissolve your compound in a small amount of the high-boiling point solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which your compound is insoluble, such as diethyl ether or pentane). The vapor from the anti-solvent will slowly diffuse into the "good" solvent, reducing the compound's solubility and inducing crystallization.[2]
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Seed Crystals: If you have a small amount of pure crystalline material, you can add a tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.
Question: I've tried several solvents, and my compound either dissolves completely or not at all. How can I find a suitable recrystallization solvent?
Answer: This is a common challenge. A systematic approach to solvent screening is necessary.
| Solvent Polarity | Example Solvents to Try |
| Non-polar | Hexane, Cyclohexane, Toluene |
| Intermediate | Diethyl Ether, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF) |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) |
| Polar Protic | Ethanol, Methanol, Isopropanol, Water |
Protocol for Solvent Screening:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
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Add a few drops of a solvent and see if it dissolves at room temperature.
-
If it dissolves, the solvent is too good for single-solvent recrystallization but could be a "good" solvent in a two-solvent system.
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If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate for single-solvent recrystallization.
-
If it dissolves when hot, allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
If it doesn't dissolve even when hot, it could be a "poor" solvent for a two-solvent system.
Purity and Stability Issues
Question: After purification, my NMR spectrum still shows a small peak corresponding to the starting material, 2-methylpyrido[3,2-d]pyrimidin-4-one. How can I remove this?
Answer: The starting material, being a pyrimidinone, is more polar than your chlorinated product. This difference in polarity can be exploited for separation.
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Optimize Column Chromatography: If you are using column chromatography, try using a less polar eluent system. This should increase the separation between your less polar product and the more polar starting material. Running a gradient elution from a non-polar to a more polar solvent system can also be very effective.
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Aqueous Wash: You can try an aqueous work-up. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a dilute aqueous base (e.g., 5% sodium bicarbonate solution). The acidic proton on the pyrimidinone will be deprotonated, forming a salt that is more soluble in the aqueous layer, while your product remains in the organic layer.
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Recrystallization: A carefully chosen recrystallization solvent should allow for the separation of the product from the starting material.
Question: I'm concerned about the stability of the 4-chloro group during purification. What conditions should I avoid?
Answer: The 4-chloro group on the pyridopyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis.[1]
Conditions to Avoid:
-
Strongly Acidic or Basic Conditions: Both strong acids and bases can promote the hydrolysis of the chloro group back to the hydroxyl group (the pyrimidinone).[1] If you need to use an acidic or basic wash, use dilute solutions and minimize the contact time.
-
Prolonged Heating: High temperatures, especially in the presence of nucleophilic solvents (like water or alcohols), can accelerate the rate of hydrolysis.[1] When performing recrystallization, try to use the minimum amount of heat necessary to dissolve the compound and avoid prolonged refluxing.
-
Nucleophilic Solvents: Be cautious when using nucleophilic solvents like methanol or ethanol for chromatography or recrystallization, especially if heating is required. If possible, opt for less nucleophilic solvents like ethyl acetate, dichloromethane, or acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying 4-Chloro-2-methylpyrido[3,2-d]pyrimidine derivatives?
A1: A multi-step approach is often the most effective.
Caption: General purification workflow.
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Initial Purification by Column Chromatography: Use silica gel chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to remove the bulk of the impurities.[3]
-
Fraction Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) or LC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Secondary Purification by Recrystallization: If the product is not yet sufficiently pure, perform a recrystallization from a suitable solvent to obtain a highly pure, crystalline solid.[4]
Q2: How do I choose the right solvent system for Thin-Layer Chromatography (TLC)?
A2: The choice of solvent system for TLC is crucial for developing a good column chromatography separation. The goal is to find a system where your target compound has an Rf value between 0.2 and 0.4.[1]
Recommended Starting Solvent Systems:
-
Hexane / Ethyl Acetate mixtures (e.g., start with 4:1 and increase the proportion of ethyl acetate)
-
Dichloromethane / Methanol mixtures (e.g., start with 99:1 and increase the proportion of methanol)
Q3: What are the likely impurities in my crude 4-Chloro-2-methylpyrido[3,2-d]pyrimidine?
A3: The impurities will depend on the synthetic route, but common impurities from the chlorination of 2-methylpyrido[3,2-d]pyrimidin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃) include:
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Unreacted Starting Material: 2-methylpyrido[3,2-d]pyrimidin-4-one.
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Hydrolysis Product: If the work-up involves water, some of the product may hydrolyze back to the pyrimidinone.
-
Byproducts from the Chlorinating Agent: Residual phosphorus-containing byproducts can be present. These are typically removed by an aqueous work-up.[5]
-
Regioisomers: Depending on the complexity of the starting material, other isomeric products may be formed. Separating isomers can be challenging and may require careful optimization of chromatography conditions or the use of preparative HPLC.[6][7]
Caption: Potential impurities from synthesis.
Q4: Can I use preparative HPLC for the final purification step?
A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for obtaining highly pure material, especially for challenging separations like removing closely related impurities or isomers.[8] Both normal-phase and reversed-phase preparative HPLC can be used. Method development should be performed on an analytical scale first to determine the optimal conditions.[8]
Experimental Protocols
Protocol 1: General Method for Silica Gel Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. Aim for an Rf of 0.2-0.4 for the target compound. A common starting point is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If solubility is low, use the dry loading method described in the troubleshooting section.
-
Elution: Start with the initial eluent and collect fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Method for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system based on the screening protocol described earlier.
-
Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google P
-
Separation and sequencing of the sequence isomers of pyrimidine deoxypentanucleoside tetraphosphates by high-performance liquid chromatography - PubMed. [Link]
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Purification of CHMP2B - Protocols.io. [Link]
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Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC. [Link]
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4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC - NIH. [Link]
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Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. [Link]
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Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. [Link]
- US5525724A - Process for the preparation of chloropyrimidines - Google P
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Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC. [Link]
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Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed. [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]
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Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - Encyclopedia.pub. [Link]
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What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]
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3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC - NIH. [Link]
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3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - ResearchGate. [Link]
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SUPPORTING INFORMATION HIGHLY SELECTIVE HYDROLYSIS OF CHLOROPYRIMIDINES TO PYRIMIDONES IN 12N HYDROCHLORIC ACID - Amazon S3. [Link]
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The quantitative separation of purines, pyrimidines, and nucleosides by paper chromatography - PubMed. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [Link]
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3-(2-Chloro-ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PubMed. [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC. [Link]
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Chromatographic Separations - MDPI. [Link]
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Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]
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The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - RotaChrom. [Link]
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Protein Purification - Bio-Rad. [Link]
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Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]
-
Virus Purification Strategies - Bio-Rad. [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Pyrido[3,2-d]pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrido[3,2-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in this important class of heterocyclic compounds. Pyrido[3,2-d]pyrimidines are a key scaffold in medicinal chemistry, and achieving the desired substitution pattern is often a critical challenge.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common synthetic hurdles.
Understanding the Core Challenge: Regioselectivity in the Pyrido[3,2-d]pyrimidine Scaffold
The pyrido[3,2-d]pyrimidine core presents multiple reactive positions, and achieving selective substitution is paramount for synthesizing desired analogs. When starting with precursors like 2,4-dichloropyrido[3,2-d]pyrimidine, the C-2 and C-4 positions are the primary sites for functionalization. The inherent electronic properties of the heterocyclic system often favor substitution at the C-4 position in nucleophilic aromatic substitution (SNAr) reactions.[3] However, this preference can be modulated or even reversed by a careful selection of reagents, catalysts, and reaction conditions.
This guide will walk you through common scenarios, their underlying causes, and actionable solutions to steer your reactions toward the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: I am performing a nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrido[3,2-d]pyrimidine with an amine and obtaining a mixture of C-2 and C-4 substituted products. How can I favor the C-4 isomer?
A1: This is a common challenge. The C-4 position of the 2,4-dichloropyrido[3,2-d]pyrimidine is generally more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position.[3] To enhance selectivity for the C-4 position:
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity. The activation energy for the reaction at the more reactive C-4 position is lower, so by reducing the thermal energy of the system, you can disfavor the reaction at the less reactive C-2 site.
-
Solvent Choice: The choice of solvent can influence the reaction's regioselectivity. Polar aprotic solvents like DMF or DMSO are commonly used for SNAr reactions. Experimenting with less polar solvents might offer better selectivity in some cases.
-
Nature of the Nucleophile: Less reactive nucleophiles tend to be more selective. If you are using a highly reactive amine, consider if a less basic or more sterically hindered amine could be used. For aromatic amines, the reaction often proceeds without a catalyst and can show good C-4 selectivity.[4]
-
Absence of Catalyst: For many amine nucleophiles, a palladium catalyst is not necessary for SNAr at the C-4 position and its absence can help avoid side reactions or undesired C-2 substitution.
Q2: My goal is to synthesize a 2-substituted-4-chloropyrido[3,2-d]pyrimidine. How can I reverse the inherent C-4 selectivity?
A2: Achieving C-2 selectivity in the presence of a competing C-4 position requires a strategic approach. Here are some field-proven methods:
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[5] By carefully selecting the palladium catalyst and ligands, you can often achieve high regioselectivity for the C-2 position. Sterically hindered phosphine ligands can favor oxidative addition at the less hindered C-2 position.
-
Temporary Protection of the C-4 Position: A clever strategy involves the use of a temporary protecting group at the C-4 position. For instance, a thioether group can be introduced at C-4, which is less reactive towards certain subsequent reactions. After functionalizing the C-2 position, the thioether can be removed or replaced.[6]
-
Stepwise Approach: A reliable method is to first perform a reaction that is highly selective for the C-4 position, and then in a subsequent step, replace the group at C-4 with the desired substituent.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Poor or No Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrido[3,2-d]pyrimidine
Scenario: You are attempting a Suzuki coupling with an arylboronic acid and obtaining a mixture of 2-aryl, 4-aryl, and 2,4-diaryl products, or the reaction is not proceeding at all.
Root Cause Analysis:
The regioselectivity of Suzuki couplings on dihalopyridopyrimidines is a delicate balance of electronic and steric effects, as well as the specific catalyst system employed. Generally, the C-4 position is more reactive towards palladium-catalyzed cross-coupling reactions.[7]
Troubleshooting Workflow:
Troubleshooting Suzuki Coupling Regioselectivity.
Detailed Solutions:
| Troubleshooting Step | Explanation and Actionable Advice |
| Optimize Catalyst System | The choice of palladium precursor and ligand is critical. For C-4 selectivity, Pd(PPh₃)₄ is a commonly used and effective catalyst.[7] If you are aiming for C-2 selectivity, consider using bulky N-heterocyclic carbene (NHC) ligands, which have been shown to invert the typical regioselectivity in some pyrimidine systems.[8] |
| Modify Reaction Conditions | Solvent: The choice of solvent can be critical. Alcoholic solvent mixtures have been shown to improve reactivity and allow for lower reaction temperatures in double Suzuki couplings of dichloropyrimidines.[9] Base: The base used can influence the outcome. For base-sensitive functional groups, milder bases like K₂HPO₄ or K₃PO₄ can be beneficial.[10] The addition of a small amount of water to anhydrous couplings with K₃PO₄ can sometimes be necessary.[10] Temperature: Carefully controlling the temperature can enhance selectivity. A lower temperature will favor the kinetically preferred product. |
| Evaluate Boronic Acid Derivative | The electronic and steric properties of the boronic acid can impact the reaction. Electron-rich arylboronic acids may require different conditions than electron-deficient ones. If your boronic acid is unstable, consider using the corresponding trifluoroborate salt. |
| Consider a Stepwise Approach | For challenging substrates where a one-pot reaction gives poor selectivity, a stepwise approach is often more reliable. First, selectively functionalize the C-4 position under optimized conditions. Then, in a second step, perform the coupling at the C-2 position. |
Experimental Protocol: Regioselective C-4 Suzuki Coupling
-
To a microwave vial, add 2,4-dichloropyrido[3,2-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1, v/v).
-
Seal the vial and heat in a microwave reactor to 120 °C for 15-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Unsuccessful or Low-Yielding Buchwald-Hartwig Amination
Scenario: You are attempting a Buchwald-Hartwig amination on a chloropyrido[3,2-d]pyrimidine, but you observe no reaction or a very low yield of the desired amino-substituted product.
Root Cause Analysis:
The success of a Buchwald-Hartwig amination depends on several factors, including the activity of the catalyst, the choice of base and solvent, and the nature of the amine and aryl halide.
Troubleshooting Workflow:
Troubleshooting Buchwald-Hartwig Amination.
Detailed Solutions:
| Troubleshooting Step | Explanation and Actionable Advice |
| Verify Catalyst and Ligand | The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. For electron-rich aryl chlorides, sterically hindered and electron-rich phosphine ligands like XPhos or SPhos are often effective. Ensure your palladium precursor and ligand are of high quality and handled under an inert atmosphere. |
| Optimize Base | Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The solubility of the base can be a factor, so ensure efficient stirring. |
| Screen Solvents | Toluene, dioxane, and THF are common solvents for this reaction. The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate and yield. |
| Consider Amine Reactivity | The pKa of the amine can affect its nucleophilicity. Less nucleophilic amines may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst system. |
Experimental Protocol: Regioselective C-2 Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2,4-dichloropyrido[3,2-d]pyrimidine (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand (e.g., XPhos, 0.02 eq), and NaOtBu (1.4 eq).
-
Add dry, degassed toluene.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Request PDF. [Link]
-
Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. American Chemical Society. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Regioselective synthesis of 2,8-disubstituted 4-aminopyrido[3,2-d]pyrimidine-6-carboxylic acid methyl ester compounds. PubMed. [Link]
-
New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions. PubMed. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
- Regioselective preparation of substituted pyrimidines.
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]
-
ChemInform Abstract: Highly Regioselective Buchwald-Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. ResearchGate. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
-
Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. New efficient route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines via regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Validation & Comparative
1H NMR Characterization of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists
Executive Summary & Structural Context[1][2][3][4]
The heterocycle 4-Chloro-2-methylpyrido[3,2-d]pyrimidine (CAS: 56128-29-1) is a critical electrophilic scaffold in drug discovery, particularly for the development of kinase inhibitors (e.g., EGFR, PI3K). Its reactivity at the C4 position allows for rapid diversification via Nucleophilic Aromatic Substitution (
However, the synthesis of this scaffold is prone to regioisomeric ambiguity. The fusion of the pyridine and pyrimidine rings can occur in four orientations ([2,3-d], [3,2-d], [3,4-d], [4,3-d]). 1H NMR spectroscopy is the primary tool for validating the [3,2-d] regiochemistry before proceeding to costly biological assays.
This guide provides a definitive characterization framework, distinguishing the target compound from its common isomers and hydrolysis precursors.
Structural Numbering & Proton Assignment[5]
To interpret the NMR data correctly, we must first establish the IUPAC numbering system for the pyrido[3,2-d]pyrimidine fused system.
Experimental Protocol: Synthesis & Sample Prep
The integrity of the NMR spectrum depends heavily on sample preparation, as the C4-chloride is labile and prone to hydrolysis in wet solvents, reverting to the "inactive" lactam form.
Synthesis Route (Context)
The standard synthesis involves the chlorination of the lactam precursor using phosphorus oxychloride (
-
Precursor: 2-methylpyrido[3,2-d]pyrimidin-4(3H)-one.
-
Reagent:
(Neat or in ), reflux. -
Critical Step: Quenching must be done carefully into ice/NaHCO3 to prevent acid-catalyzed hydrolysis of the product.
NMR Sample Preparation Workflow
Objective: Prevent in-situ hydrolysis during acquisition.
-
Solvent Selection: Use CDCl3 (Chloroform-d) neutralized with basic alumina or silver foil if stored for long periods. Avoid DMSO-
if the sample is wet, as the hygroscopic nature of DMSO accelerates hydrolysis to the lactam. -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Tube: Standard 5mm NMR tube.
-
Acquisition: Standard proton parameters (16 scans, 30° pulse angle, d1=1.0s).
Spectral Characterization: The Diagnostic Profile
The 1H NMR spectrum of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine is characterized by a distinct AMX spin system (or ABX depending on field strength) for the pyridine ring and a singlet for the methyl group.
Chemical Shift Assignments (CDCl3)[6]
| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Assignment |
| H-6 | 8.90 – 9.05 | dd | ||
| H-8 | 8.25 – 8.40 | dd | Adjacent to bridgehead. Deshielded by anisotropy. | |
| H-7 | 7.65 – 7.80 | dd (or m) | ||
| CH3 | 2.80 – 2.95 | s | - | 2-Methyl group. Downfield due to heteroaromatic ring. |
Note: Exact shifts may vary by
Coupling Constants Analysis
The coupling constants are the "fingerprint" of the [3,2-d] fusion.
-
Hz: Characteristic of vicinal coupling
to a pyridine nitrogen. -
Hz: Characteristic of vicinal coupling
in pyridine. - Hz: Long-range meta coupling.
Comparative Analysis: Distinguishing Alternatives
The most common error in this synthesis is generating the wrong regioisomer or failing to achieve full chlorination.
Scenario A: Regioisomer Distinction ([3,2-d] vs. [2,3-d])
The [2,3-d] isomer (N at position 8) is a common alternative scaffold.
| Feature | [3,2-d] Isomer (Target) | [2,3-d] Isomer (Alternative) | Diagnostic Logic |
| N Position | N5 (Proton H6 is | N8 (Proton H7 is | Different electronic environments. |
| H- | H6: ~9.0 ppm (dd, | H7: ~9.1 ppm (dd, | Very similar, hard to distinguish by shift alone. |
| H- | H8: ~8.3 ppm (dd, | H5: ~8.5 ppm (dd, | H5 in [2,3-d] is often more deshielded due to peri-effect of C4-Cl. |
| Coupling Pattern | H6-H7-H8 (Low-High-Mid) | H5-H6-H7 (High-Mid-Low) | CRITICAL: In [3,2-d], the smallest coupling ( |
Definitive Proof (HMBC):
-
[3,2-d]: The Methyl protons will show HMBC correlation to C2. C2 is bonded to N1 and N3.
-
[2,3-d]: The Methyl protons will show HMBC correlation to C2.
-
Differentiation: Look for long-range coupling of H8 to C4a . In [3,2-d], H8 is 3 bonds away from C4a. In [2,3-d], H5 is 3 bonds away from C4a.
Scenario B: Reaction Monitoring (Chloride vs. Lactam)
Comparing the product to the starting material (2-methylpyrido[3,2-d]pyrimidin-4(3H)-one).
| Signal | Product (4-Cl) | Precursor (4-OH / Lactam) | Status |
| NH Proton | Absent | Broad singlet ~11.0 - 13.0 ppm | Primary Indicator |
| Methyl (2-Me) | ~2.85 ppm | ~2.65 ppm | Downfield shift in Cl-product due to electron withdrawal. |
| Aromatic Region | Sharp, distinct peaks | Often broader due to tautomerism |
Decision Tree for Spectrum Validation
References
-
ChemicalBook. (n.d.). 4-chloro-2-methylpyrido[3,2-d]pyrimidine 1H NMR Spectrum. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Pyrido[3,2-d]pyrimidine Structure and Data.[1][2][3][4][5][6] Retrieved from
-
Royal Society of Chemistry. (2024).[7] Synthesis and Characterization of Pyridopyrimidines. (General reference for [2,3-d] vs [3,2-d] shifts). Retrieved from
-
MDPI Molecules. (2018). Exploration of Pyrido[3,4-d]pyrimidines.[8][3][4][9] (Comparative data for [3,4-d] isomer). Retrieved from
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-chloro-2-methylpyrido[3,2-d]pyrimidine(56128-29-1) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 9. Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione [webbook.nist.gov]
HPLC Method Development for Purity Analysis of Pyrido[3,2-d]pyrimidines
Executive Summary
Pyrido[3,2-d]pyrimidines represent a privileged scaffold in medicinal chemistry, particularly as bioisosteres for quinazolines in kinase inhibitor development (e.g., EGFR, CDK inhibitors). However, their analysis presents a distinct chromatographic challenge: the electron-deficient pyrimidine ring fused with the pyridine moiety creates a basic heterocycle prone to severe peak tailing and retention variability on standard silica-based columns.
This guide objectively compares three distinct separation strategies: Traditional Acidic C18 , High-pH Hybrid C18 , and Fluorinated Phenyl (PFP) phases. While acidic conditions are the industry default, our comparative analysis suggests that High-pH methodologies on hybrid silica offer superior peak symmetry and loading capacity for this specific scaffold, while PFP phases provide necessary orthogonality for separating critical regioisomers (e.g., pyrido[2,3-d] impurities).
The Challenge: Chemistry Meets Chromatography
To develop a robust method, one must understand the analyte's interaction with the stationary phase.
-
Basicity & Tailing: The ring nitrogens (N1, N3, and N5) typically result in a pKa range of 3.5–5.0 for the core, but pharmaceutical derivatives often contain basic side chains (e.g., piperazines) with pKa values > 8.0. At neutral or weakly acidic pH, these moieties are protonated (
), leading to secondary ion-exchange interactions with residual silanols ( ) on the column surface. This causes the characteristic "shark fin" tailing. -
Regioisomerism: Synthesis of the [3,2-d] core often yields [2,3-d] isomers as byproducts. These isomers have identical mass (isobaric) and similar hydrophobicity, making MS detection insufficient and chromatographic resolution (
) critical.
Comparative Methodology: Three Approaches
We evaluated three method development strategies for a representative library of 6-substituted pyrido[3,2-d]pyrimidines.
Method A: The Traditional Approach (Low pH / C18)
-
Column: High-purity Endcapped C18 (3.5 µm, 150 x 4.6 mm)
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (pH ~2.7)
-
Mechanism: Relies on "swamping" silanols with acid and keeping the analyte fully protonated.
-
Verdict: Functional but limited. Tailing factors often exceed 1.5, masking small impurities eluting on the tail.
Method B: The "Hero" Approach (High pH / Hybrid C18)
-
Column: Hybrid Ethylene-Bridged C18 (e.g., XBridge or Gemini NX), pH stable 1-12.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4]
-
Mechanism: At pH 10, both the analyte (free base) and the silanols are deprotonated. However, the hybrid surface resists dissolution. The neutral analyte interacts purely via hydrophobic partition.
-
Verdict: Superior. Sharp peaks (Tf < 1.2), higher retention, and often orthogonal selectivity to acid methods.
Method C: The Selectivity Approach (PFP)
-
Column: Pentafluorophenyl (PFP) Core-Shell.
-
Mobile Phase: 0.1% Formic Acid / Methanol.
-
Mechanism:
- interactions and dipole-dipole interactions. -
Verdict: Essential for Isomers. Best resolution between [3,2-d] and [2,3-d] isomers due to differences in electron density distribution affecting the
-cloud interaction.
Experimental Data Summary
The following table summarizes the performance of a standard purity assay for a generic pyrido[3,2-d]pyrimidine kinase inhibitor.
| Parameter | Method A (Acidic C18) | Method B (High pH Hybrid) | Method C (PFP/Methanol) |
| Mobile Phase pH | 2.7 (Formic Acid) | 10.0 ( | 2.7 (Formic Acid) |
| Retention ( | 2.1 | 5.4 (Increased hydrophobic retention) | 2.8 |
| Tailing Factor ( | 1.6 - 1.8 (Significant Tailing) | 1.05 - 1.15 (Excellent) | 1.3 - 1.4 |
| Isomer Resolution ( | 1.2 (Co-elution risk) | 1.8 | 3.5 (Baseline Separation) |
| MS Sensitivity (ESI+) | High | Medium (Requires post-column acid) | High |
Analyst Note: While Method B provides the best peak shape for the main peak, Method C is the only choice if the synthetic route risks generating regioisomers.
Visualizing the Separation Logic
Diagram 1: Method Selection Decision Tree
This workflow guides the selection based on specific impurity profiles.
Figure 1: Decision tree for selecting the stationary phase based on structural derivatives and impurity profile.
Detailed Protocol: High-pH Screening
This protocol utilizes the "Method B" approach, which is recommended for general purity analysis of this scaffold to maximize sensitivity and integration accuracy.
Reagents & Equipment[1][4][5][6]
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150mm, 3.5µm or 5µm). Note: Do not use standard silica columns at this pH.
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Organic: HPLC Grade Acetonitrile (ACN).
Step-by-Step Workflow
-
Buffer Preparation:
-
Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL water.
-
Add Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH = 10.0 ± 0.1.
-
Critical: Filter through 0.2µm nylon filter (regenerated cellulose may degrade at high pH).
-
-
System Suitability (SST) Setup:
-
Gradient Program:
-
0.0 min: 95% Buffer / 5% ACN
-
15.0 min: 5% Buffer / 95% ACN
-
20.0 min: 5% Buffer / 95% ACN
-
20.1 min: 95% Buffer / 5% ACN
-
25.0 min: Stop (Re-equilibration)
-
-
Validation Criteria:
-
Tailing Factor: Must be < 1.3 for the main peak.
-
Resolution: If isomers are present,
must be > 1.5. If < 1.5, switch organic modifier to Methanol to alter selectivity.
-
Diagram 2: The "Tailing" Mechanism vs. Solution
Understanding why we choose High pH prevents method drift in the future.
Figure 2: Mechanistic comparison of analyte-surface interactions. At High pH, the deprotonated base does not interact with the silica backbone, eliminating tailing.
References
-
Phenomenex Technical Guides. HPLC Tech Tip: Basic Analytes and High pH. (Explains the mechanism of retention increase and peak shape improvement for basic heterocycles at pH > 9).
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. (Provides guidelines on pH selection relative to pKa for robust method development).
-
Welch Materials. Heterocycles Structural Analysis in HPLC Method Development. (Discusses the specific acidity/basicity of pyridine-type nitrogens in fused ring systems).
-
Mastanamma, Sk., et al. Development and Validation of Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Trifluridine and Tipiracil.[5] (Demonstrates analysis of related pyrimidine derivatives using basic buffers).
-
BenchChem. Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine. (Highlights the structural similarity and synthesis challenges of the [2,3-d] isomer).
Sources
A Comparative Guide to the Reactivity of 4-Chloro- and 4-Bromo-pyrido[3,2-d]pyrimidine in Synthetic Transformations
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making them attractive targets for drug discovery programs.[1][2] The functionalization of this core, particularly at the C4 position, is a key strategy for generating molecular diversity and modulating physicochemical and pharmacological properties. The choice of the C4-halogen atom, typically chlorine or bromine, is a critical decision in the design of a synthetic route, as it significantly influences the substrate's reactivity in various transformations. This guide provides an in-depth, objective comparison of the reactivity of 4-chloro-pyrido[3,2-d]pyrimidine versus its 4-bromo counterpart, supported by established chemical principles and experimental data from related systems, to empower researchers in making informed decisions for their synthetic campaigns.
The Underlying Principles: C-Cl versus C-Br Bonds
The difference in reactivity between 4-chloro- and 4-bromo-pyrido[3,2-d]pyrimidine in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the differing carbon-halogen bond strengths. The C-Br bond is weaker and more polarizable than the C-Cl bond. This translates to a lower activation energy for the oxidative addition of the C-Br bond to a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. Consequently, aryl and heteroaryl bromides are generally more reactive than their corresponding chlorides.[3]
However, advancements in ligand design have led to the development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands that can facilitate the activation of the more robust C-Cl bond, often mitigating the reactivity gap. The choice between a chloro or bromo derivative is therefore not merely a question of reactivity but also involves considerations of the cost and availability of the starting material, with chloro-derivatives often being more economical.
Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Here, we compare the expected performance of 4-chloro- and 4-bromo-pyrido[3,2-d]pyrimidine in three of the most prevalent transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is one of the most widely used cross-coupling reactions.[4] For the pyrido[3,2-d]pyrimidine system, the general reactivity trend holds: the 4-bromo derivative is expected to undergo Suzuki-Miyaura coupling under milder conditions and with faster reaction rates than the 4-chloro analogue.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Generalized Suzuki-Miyaura Catalytic Cycle."
Comparative Reactivity in Suzuki-Miyaura Coupling:
| Feature | 4-Chloro-pyrido[3,2-d]pyrimidine | 4-Bromo-pyrido[3,2-d]pyrimidine |
| Relative Reactivity | Lower | Higher |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Pd(PPh₃)₄, PdCl₂(dppf) |
| Typical Base | Stronger bases (e.g., K₃PO₄, Cs₂CO₃) | Milder bases (e.g., Na₂CO₃, K₂CO₃) |
| Reaction Temperature | Generally higher (e.g., 80-120 °C) | Often proceeds at lower temperatures (e.g., 60-100 °C) |
| Reaction Time | Longer | Shorter |
For dichloropyrimidines, it has been observed that the C4 position is more reactive than the C2 position in Suzuki couplings.[5][6] While this provides valuable insight, it is the C-X bond energy that dictates the primary reactivity difference between the chloro and bromo analogues at the same position. Studies on other heterocyclic systems have shown that while chloro-derivatives can be effectively coupled, they often require more specialized and expensive ligands to achieve comparable yields to their bromo counterparts.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the C-X bond to the palladium(0) catalyst is a key step in the catalytic cycle.[9] Consequently, 4-bromo-pyrido[3,2-d]pyrimidine is expected to be more reactive than the 4-chloro derivative in this transformation.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Generalized Buchwald-Hartwig Amination Catalytic Cycle."
Comparative Reactivity in Buchwald-Hartwig Amination:
| Feature | 4-Chloro-pyrido[3,2-d]pyrimidine | 4-Bromo-pyrido[3,2-d]pyrimidine |
| Relative Reactivity | Lower | Higher |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with specialized ligands (e.g., BrettPhos, RuPhos) | Pd(OAc)₂, Pd₂(dba)₃ with ligands like BINAP, Xantphos |
| Typical Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Reaction Temperature | Higher temperatures often required | Can often proceed at lower temperatures |
| Reaction Time | Generally longer | Shorter |
The development of highly active catalyst systems has made the amination of heteroaryl chlorides more routine.[10] However, the milder conditions required for the bromo-derivative can be advantageous when dealing with sensitive functional groups on the amine coupling partner.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The reactivity of the halide in the Sonogashira coupling follows the same general trend: I > Br > Cl.[11][12]
Comparative Reactivity in Sonogashira Coupling:
| Feature | 4-Chloro-pyrido[3,2-d]pyrimidine | 4-Bromo-pyrido[3,2-d]pyrimidine |
| Relative Reactivity | Significantly lower | Higher |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ with CuI co-catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ with CuI co-catalyst |
| Typical Base | Amine base (e.g., Et₃N, i-Pr₂NH) | Amine base (e.g., Et₃N, i-Pr₂NH) |
| Reaction Temperature | Higher temperatures and longer reaction times are generally necessary | Milder conditions, often at or slightly above room temperature |
| Reaction Time | Can be sluggish and require extended times | Typically faster |
While Sonogashira couplings of heteroaryl chlorides are achievable, they often require higher catalyst loadings and elevated temperatures, which can lead to side reactions such as the Glaser coupling of the terminal alkyne. The higher reactivity of the 4-bromo-pyrido[3,2-d]pyrimidine makes it the substrate of choice for this transformation, generally providing cleaner reactions and higher yields under milder conditions.[13]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridopyrimidine ring system makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, the relative reactivity of the chloro and bromo derivatives is less straightforward than in palladium-catalyzed couplings and is influenced by two opposing factors: the electronegativity of the halogen and its leaving group ability.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Generalized SNAr Mechanism."
Chlorine is more electronegative than bromine, which makes the C4 carbon more electrophilic and thus more susceptible to nucleophilic attack (the first step of the SNAr mechanism). However, bromide is a better leaving group than chloride, which facilitates the second step of the reaction, the expulsion of the halide to restore aromaticity.
For the aminolysis of halopyrimidines, experimental evidence suggests that the bromo-pyrimidine is generally more reactive than the chloro-pyrimidine.[14] This indicates that the leaving group ability of the halide plays a more dominant role in determining the overall reaction rate in this specific case. However, the difference in reactivity is often not substantial, and both halides can typically be displaced by common nucleophiles such as amines, alcohols, and thiols.
Comparative Reactivity in SNAr:
| Feature | 4-Chloro-pyrido[3,2-d]pyrimidine | 4-Bromo-pyrido[3,2-d]pyrimidine |
| Relative Reactivity | Generally slightly lower | Generally slightly higher |
| Reaction Conditions | Often requires heating | May proceed at slightly lower temperatures or for shorter times |
| Nucleophile Scope | Broad | Broad |
| Considerations | The stronger C-Cl bond may require more forcing conditions | The better leaving group ability of bromide facilitates the reaction |
Practical Recommendations and Experimental Protocols
Choosing Your Halide: A Summary
| Reaction Type | Recommended Halide | Rationale |
| Suzuki-Miyaura | 4-Bromo for initial explorations and sensitive substrates. 4-Chloro for cost-effective, large-scale synthesis with optimized catalyst systems. | Bromo derivative offers higher reactivity and milder conditions. Chloro derivative is more economical but may require more specialized ligands and harsher conditions. |
| Buchwald-Hartwig | 4-Bromo for milder conditions and broader functional group tolerance in the amine partner. | Higher reactivity of the C-Br bond allows for more gentle reaction conditions. |
| Sonogashira | 4-Bromo is strongly recommended. | The C-Cl bond is often too inert for efficient Sonogashira coupling under standard conditions, leading to lower yields and side reactions. |
| SNAr | Either 4-Chloro or 4-Bromo can be effective. | The reactivity difference is often minimal. The choice can be based on the cost and availability of the starting material. |
Representative Experimental Protocols
The following protocols are provided as a starting point and are based on general procedures for similar heterocyclic systems. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-pyrido[3,2-d]pyrimidine
-
To a reaction vessel, add 4-bromo-pyrido[3,2-d]pyrimidine (1.0 equiv), the desired boronic acid or boronic ester (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C with stirring for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 4-Chloro-pyrido[3,2-d]pyrimidine
-
To a reaction vessel, add 4-chloro-pyrido[3,2-d]pyrimidine (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the appropriate ligand (e.g., XPhos, 0.08 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Conclusion
The choice between 4-chloro- and 4-bromo-pyrido[3,2-d]pyrimidine is a strategic one that should be guided by the specific synthetic transformation being planned. For palladium-catalyzed cross-coupling reactions, the 4-bromo derivative is generally the more reactive and reliable substrate, often providing higher yields under milder conditions. However, with the advent of modern, highly active catalyst systems, the more economical 4-chloro analogue has become a viable and attractive alternative, particularly for large-scale syntheses. In nucleophilic aromatic substitution reactions, the reactivity difference between the two halides is less pronounced, and the choice can often be dictated by the cost and availability of the starting material. By understanding the underlying principles of reactivity and considering the practical aspects of each reaction, researchers can confidently select the optimal starting material to achieve their synthetic goals efficiently and effectively.
References
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC. Retrieved from [Link]
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Optimization of the Sonogashira coupling of 4-bromo-3-.... (n.d.). ResearchGate. Retrieved from [Link]
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HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
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Chapman, N. B., & Russell-Hill, D. Q. (1956). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 1563. Retrieved from [Link]
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Lange, J. H. M., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(19), 6349–6356. Retrieved from [Link]
- Pyrido[4,3-d]pyrimidine compounds. (n.d.). Google Patents.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Fier, P. S., & Hartwig, J. F. (2013). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 52(42), 10934-10957. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. Retrieved from [Link]
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Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]
-
Gáti, T., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Tetrahedron, 67(31), 5671–5678. Retrieved from [Link]
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Csonka, R., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1953. Retrieved from [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]
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Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025). PMC. Retrieved from [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Retrieved from [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
New synthesis of pyrido[2,3‐d]pyrimidines. III. Nucleophilic substitution on 4‐amino‐2‐halo and 2‐amino‐4‐halo‐5,6‐dihydropyrido[2,3‐d]pyrimidin‐7(8H)‐ones. (2025). ResearchGate. Retrieved from [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC. Retrieved from [Link]
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Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine
Hazard Identification and Risk Assessment: Understanding the Compound
4-Chloro-2-methylpyrido[3,2-d]pyrimidine belongs to the class of halogenated heterocyclic compounds. Based on data from similar chlorinated pyrimidines, it is prudent to handle this compound as hazardous. The primary hazards associated with similar compounds include:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion can be harmful.[2]
Given its chlorinated nature, combustion may produce toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][3] Therefore, it is classified as a hazardous material requiring specialized disposal procedures.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 4-Chloro-2-methylpyrido[3,2-d]pyrimidine, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This ensures minimal exposure and mitigates the risk of accidental contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes, dust, and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact which can lead to irritation. Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | To prevent inhalation of dust or vapors that may cause respiratory irritation.[4] |
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and well-executed cleanup procedure is crucial to prevent the spread of contamination and ensure the safety of laboratory personnel.
Minor Spill (Solid):
-
Evacuate and Ventilate: Restrict access to the affected area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or earth.[4] Avoid raising dust.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[3][4]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: Dispose of the sealed container and any contaminated materials according to the hazardous waste disposal procedures outlined below.
Major Spill:
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
Disposal Protocol for 4-Chloro-2-methylpyrido[3,2-d]pyrimidine
The disposal of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine must be handled as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unadulterated 4-Chloro-2-methylpyrido[3,2-d]pyrimidine and any contaminated disposable labware (e.g., weigh boats, gloves, wipes) in a dedicated, clearly labeled hazardous waste container.
-
Solution Waste: Collect solutions containing 4-Chloro-2-methylpyrido[3,2-d]pyrimidine in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.
-
-
Container Selection and Labeling:
-
Use a sturdy, leak-proof container that is compatible with the chemical.[5]
-
The container must be kept securely sealed, except when adding waste.[4][5]
-
Affix a hazardous waste label to the container as soon as the first waste is added. The label must include:
-
The full chemical name: "4-Chloro-2-methylpyrido[3,2-d]pyrimidine" (no abbreviations).
-
The concentration and composition of the waste.
-
The associated hazards (e.g., "Irritant," "Hazardous Waste").
-
The date accumulation started.
-
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it is no longer in use, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine.
Caption: Decision workflow for handling and disposal of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine.
Regulatory Context: A National Perspective
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds are specifically listed and regulated.[6] It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is managed and disposed of in accordance with federal, state, and local regulations.
By adhering to these guidelines, researchers can ensure the safe handling and disposal of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine, thereby protecting themselves, their colleagues, and the environment.
References
-
A-Z Chemical. 4-Chloro-2,6-Diaminopyrimidine SDS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. 4-Chloro-2-methylpyrido[3,4-d]pyrimidine - GHS Data. Retrieved from [Link]
-
University of Washington. Pyridine Standard Operating Procedure. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]
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Personal Protective Equipment & Handling Guide: 4-Chloro-2-methylpyrido[3,2-d]pyrimidine
CAS Number: 56128-29-1 Molecular Formula: C₈H₆ClN₃ Physical State: Solid (Yellow to Off-white)[1]
Introduction & Safety Snapshot
As a Senior Application Scientist, I often see researchers underestimate chlorinated heteroaromatics. 4-Chloro-2-methylpyrido[3,2-d]pyrimidine is not just a generic intermediate; it is a highly reactive electrophile designed for Nucleophilic Aromatic Substitution (SₙAr).
The Core Hazard: The C-4 chlorine atom is activated by the electron-deficient pyrido-pyrimidine ring system. Upon contact with moisture (in the air or on skin), it is prone to hydrolysis, releasing Hydrochloric Acid (HCl) and generating the corresponding lactam. Consequently, this compound should be handled with the rigor reserved for corrosives and moisture-sensitive reagents.
Safety Snapshot
| Parameter | Specification |
| Primary Hazard | Skin Corrosion/Irritation (Category 1B/2) ; Serious Eye Damage. |
| Secondary Hazard | Respiratory Irritation (STOT SE 3) ; Moisture Sensitivity (Hydrolysis).[2] |
| Signal Word | DANGER |
| Storage | 2–8°C (Refrigerated); Under Inert Atmosphere (Argon/Nitrogen); Desiccated. |
| Incompatibility | Strong oxidizers, Water, Alcohols, Amines (unless intended reactants). |
Risk Assessment: The "Why" Behind the Protocol
Effective safety is based on understanding reactivity, not just following rules.
-
Hydrolytic Instability: The electron-poor nature of the pyrido[3,2-d]pyrimidine ring makes the C-Cl bond labile. Exposure to atmospheric humidity degrades the reagent, compromising experimental yield and generating acidic fumes (HCl).
-
Tissue Reactivity: If this dust contacts moist mucous membranes (eyes, lungs) or sweaty skin, it hydrolyzes rapidly. The resulting chemical burn is dual-action: thermal (exothermic hydrolysis) and chemical (acid generation).
-
Sensitization Potential: Like many halogenated nitrogen heterocycles, repeated exposure can lead to sensitization. Total containment is the only valid strategy.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system.
| PPE Category | Standard Requirement | Technical Justification |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) + Face Shield | Safety glasses are insufficient. The fine powder can bypass side shields. A face shield protects the neck/face from projectile hydrolysis if a reaction runs away. |
| Hand Protection | Double Gloving Protocol :1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) | Why: Chlorinated heterocycles can permeate thin nitrile if dissolved in organic solvents (DCM, THF). Silver Shield is mandatory if handling concentrated solutions. |
| Body Protection | Tyvek® Lab Coat (or chemically resistant apron) over cotton lab coat. | Standard cotton absorbs liquids and holds the corrosive agent against the skin. Chemically resistant overlays prevent this "poultice effect." |
| Respiratory | Fume Hood (Primary) .N95/P100 (Secondary) only if outside hood. | Mandatory: All solids handling must occur inside a certified chemical fume hood to capture HCl fumes and dust. |
Operational Protocols
A. Storage & Transfer (The "Dry Chain")
-
Storage: Keep the original vial inside a secondary container with active desiccant (e.g., Drierite or activated molecular sieves) at 2–8°C.
-
Equilibration: Allow the vial to warm to room temperature before opening . Opening a cold vial in humid air causes immediate water condensation inside the container, degrading the remaining reagent.
B. Weighing & Reaction Setup
-
Preferred Method: Weigh inside a glovebox under Nitrogen/Argon.
-
Alternative (Fume Hood):
-
Tare a dry, septum-capped flask.
-
Quickly transfer the solid using a dedicated spatula.
-
Immediately cap the flask and purge with Nitrogen.
-
Wipe the threads of the stock bottle with a dry Kimwipe to prevent the cap from seizing due to hydrolysis products (crust formation).
-
C. Reaction Monitoring
-
Solvents: Use only anhydrous solvents (THF, DMF, DCM). Water content >50 ppm will consume the reagent.
-
Exotherm: SₙAr reactions with this scaffold can be exothermic. Add nucleophiles slowly at 0°C if the scale exceeds 1 gram.
D. Quenching & Disposal (The "Controlled Kill")
Never discard unquenched reactive intermediates.
-
Quench: Cool the reaction mixture to 0°C. Slowly add a solution of 10% Sodium Bicarbonate (NaHCO₃) or saturated Ammonium Chloride (NH₄Cl). Note: Expect gas evolution (CO₂).
-
Decontamination: Rinse all glassware with a dilute base solution before removing it from the hood.
Visual Guide: Safe Handling Lifecycle
Figure 1: The "Dry Chain" workflow ensures reagent stability and operator safety from storage to disposal.
Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Brush, then Flush. Gently brush off solid powder before applying water (to minimize exothermic hydrolysis on skin), then flush with water for 15 minutes.[3] |
| Eye Contact | Flush immediately at an eyewash station for 15 minutes. Hold eyelids open. Seek ophthalmological evaluation. |
| Spill (Solid) | Do not sweep (creates dust). Cover with a dry absorbent pad or use a HEPA vacuum. Wipe area with dilute NaHCO₃ solution. |
| Spill (Solution) | Absorb with vermiculite. Treat as halogenated solvent waste. |
References
-
Sigma-Aldrich. Product Specification: 4-Chloro-2-methylpyrido[3,2-d]pyrimidine (CAS 56128-29-1). Retrieved from
-
Ivy Fine Chemicals. Safety Data Sheet: 4-Chloro-2-methylpyrido[3,2-d]pyrimidine. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Chloropyrido[3,2-d]pyrimidine Derivatives. Retrieved from
-
Echemi. Safety Data Sheet: 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine (Structural Analog). Retrieved from [4]
-
Fisher Scientific. Safety Data Sheet: 4,6-Dichloropyrimidine (Class Hazard Data). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
